physicochemical properties of 6,8-Difluoroquinolin-4-ol
physicochemical properties of 6,8-Difluoroquinolin-4-ol
Title: Physicochemical Profiling and Synthetic Methodologies of 6,8-Difluoroquinolin-4-ol in Advanced Drug Discovery
Executive Summary
The compound 6,8-Difluoroquinolin-4-ol (CAS: 243448-16-0) is a highly privileged fluorinated heterocyclic scaffold utilized extensively in the design of small-molecule kinase inhibitors, antiviral integrase inhibitors, and anti-virulence antibacterial agents. The strategic placement of fluorine atoms at the C6 and C8 positions exerts profound inductive electron-withdrawing effects, significantly modulating the pKa of the quinoline nitrogen, enhancing metabolic stability against cytochrome P450 oxidation, and improving membrane permeability.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and field-proven synthetic protocols for 6,8-Difluoroquinolin-4-ol, designed to empower medicinal chemists with actionable, self-validating workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical parameters of 6,8-Difluoroquinolin-4-ol is critical for optimizing its formulation and target-binding kinetics. The molecule exhibits a classic tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. In polar protic solvents and physiological conditions, the 4-quinolone tautomer predominates, providing a critical hydrogen-bond donor (N-H) and acceptor (C=O) pair that frequently interacts with the hinge region of kinases or chelates divalent metal cations (e.g., Mg²⁺) in viral integrases [1].
Quantitative Data Summary
The following table consolidates the core physicochemical properties of the compound [2, 3]:
| Property | Value / Description |
| CAS Number | 243448-16-0 |
| Molecular Formula | C₉H₅F₂NO |
| Molecular Weight | 181.14 g/mol |
| Monoisotopic Mass | 181.03392 Da |
| Melting Point | 283–286 °C |
| Predicted XLogP | ~1.8 |
| pKa (Estimated) | pKa₁ ~2.0 (Quinoline N); pKa₂ ~9.5 (Hydroxyl/Quinolone) |
| Appearance | Pale yellow to yellow ochre crystalline powder |
Causality Insight: The exceptionally high melting point (283–286 °C) is driven by strong intermolecular hydrogen bonding inherent to the 4-quinolone tautomer in the solid state. This necessitates the use of high-boiling aprotic solvents (e.g., diphenyl ether or Dowtherm A) during high-temperature synthetic cyclization steps to maintain solubility and drive the reaction forward.
Synthetic Methodologies: The Gould-Jacobs Approach
The most robust and scalable method for synthesizing 6,8-Difluoroquinolin-4-ol relies on a modified Gould-Jacobs reaction [4]. This route is preferred because it utilizes inexpensive starting materials (2,4-difluoroaniline) and provides distinct, isolable intermediates that allow for rigorous quality control at each step.
Experimental Protocol: Step-by-Step Workflow
Phase 1: Condensation to Enamine Intermediate
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Reagents: Combine 1.0 equivalent of 2,4-difluoroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate (EMME).
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Reaction: Heat the neat mixture to 90–100 °C for 3 hours under an inert nitrogen atmosphere.
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Validation: Monitor via TLC (Hexane/EtOAc 7:3, UV 254 nm). The primary amine spot should disappear, replaced by a highly UV-active enamine intermediate. The release of ethanol (byproduct) serves as a visual and physical indicator of reaction progression.
Phase 2: Thermal Cyclization
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Solvent Selection: Dissolve the crude enamine in diphenyl ether (10 volumes). Why diphenyl ether? The cyclization requires overcoming a high activation energy barrier. Diphenyl ether's boiling point (~259 °C) provides the exact thermal envelope needed to drive the intramolecular Friedel-Crafts-type ring closure without degrading the fluorinated aromatic ring.
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Reaction: Reflux the solution at 250 °C for 15–30 minutes.
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Isolation: Cool to room temperature and precipitate the resulting ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate using hexanes. Filter and wash with cold hexanes to remove residual diphenyl ether.
Phase 3: Saponification and Decarboxylation
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Saponification: Suspend the ester in a 1:1 mixture of 10% aqueous NaOH and Methanol. Reflux for 4 hours. Causality: Methanol acts as a phase-transfer bridge, solubilizing the lipophilic ester so the aqueous hydroxide can efficiently attack the carbonyl carbon.
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Acidification: Cool and acidify with 2M HCl to pH 3 to precipitate the 3-carboxylic acid. Filter and dry.
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Decarboxylation: Heat the dry carboxylic acid neat (or in a high-boiling solvent like quinoline with copper powder) to 250–270 °C until CO₂ evolution ceases.
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Final Validation: Confirm the final product via LC-MS (Target [M+H]⁺ = 182.04) and ¹H-NMR (disappearance of the carboxylic acid proton and appearance of the C3 aromatic proton).
Synthetic Workflow Diagram
Caption: Step-by-step Gould-Jacobs synthetic workflow for 6,8-Difluoroquinolin-4-ol.
Pharmacological & Medicinal Chemistry Applications
The 6,8-difluoroquinolin-4-ol scaffold is not merely a structural placeholder; it is an active pharmacophore. Its integration into drug discovery pipelines is driven by specific structure-activity relationship (SAR) logic [5].
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Kinase Inhibitors: The 4-quinolone tautomer mimics the adenine ring of ATP. The N-H and C=O groups form robust bidentate hydrogen bonds with the peptide backbone of the kinase hinge region. The C6 and C8 fluorines project into the hydrophobic pocket, displacing high-energy water molecules and increasing binding affinity (entropic gain) [5].
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Anti-virulence Agents: Recent studies have repurposed diflunisal aza-analogs (incorporating the difluoro-hydroxy core) to suppress Staphylococcus aureus virulence factors. The scaffold inhibits the accessory gene regulator (agr) quorum-sensing system, reducing biofilm formation and toxin production without exerting direct bactericidal pressure, thereby minimizing resistance [4].
Target Interaction Logic Diagram
Caption: Mechanistic logic mapping the physicochemical traits of the scaffold to biological targets.
Conclusion
6,8-Difluoroquinolin-4-ol represents a masterclass in rational drug design. By leveraging the Gould-Jacobs synthesis, chemists can reliably access this scaffold at scale. The precise electronic tuning provided by the di-fluoro substitution, paired with the hydrogen-bonding capacity of the quinolone core, ensures its continued prominence in the development of next-generation therapeutics.
References
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National Center for Biotechnology Information. "6,8-Difluoroquinolin-4-ol | C9H5F2NO | CID 2736980" PubChem. Available at:[Link]
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PubChemLite. "6,8-difluoroquinolin-4-ol (C9H5F2NO)". University of Luxembourg. Available at:[Link]
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Carta, D., Brun, P., Dal Pra, M., Bernabè, G., Castagliuolo, I., & Ferlin, M. G. (2018). "Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs." MedChemComm, 9(6), 1017–1032. Available at:[Link]
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Roskoski, R. (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. Available at:[Link]
